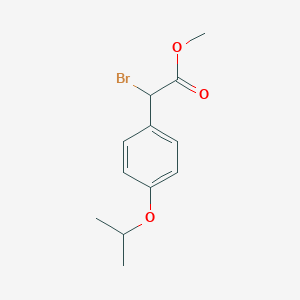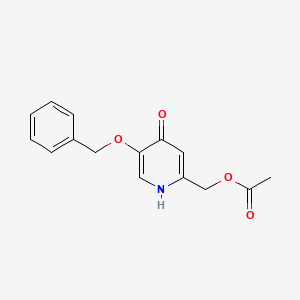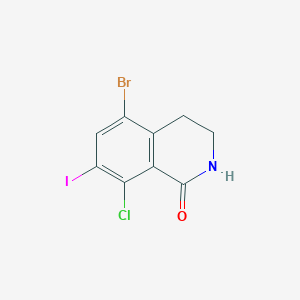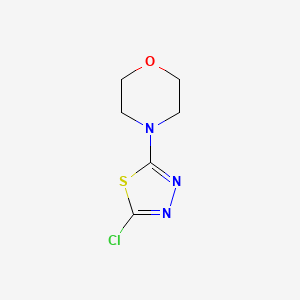
4-Chloro-3-nitro-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-nitro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at different positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-1,7-naphthyridine typically involves the nitration of 4-chloro-1,7-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process also includes steps for the purification and isolation of the compound, such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Chloro-3-nitro-1,7-naphthyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Major Products
Reduction: The major product is 4-chloro-3-amino-1,7-naphthyridine.
Substitution: Depending on the nucleophile, products can include 4-amino-3-nitro-1,7-naphthyridine or 4-thio-3-nitro-1,7-naphthyridine.
科学研究应用
4-Chloro-3-nitro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and as a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 4-Chloro-3-nitro-1,7-naphthyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can also participate in binding interactions with biological targets.
相似化合物的比较
4-Chloro-3-nitro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:
4-Chloro-1,5-naphthyridine: Similar in structure but with different reactivity and applications.
4-Chloro-6-fluoro-1,7-naphthyridine: Contains a fluorine atom, which can alter its chemical properties and biological activity.
4-Amino-3-nitro-1,7-naphthyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H4ClN3O2 |
|---|---|
分子量 |
209.59 g/mol |
IUPAC 名称 |
4-chloro-3-nitro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-1-2-10-3-6(5)11-4-7(8)12(13)14/h1-4H |
InChI 键 |
BEKUBPFTEJTRGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=NC=C(C(=C21)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)

![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)



![8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)](/img/structure/B13901139.png)

![(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13901145.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13901146.png)

![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
